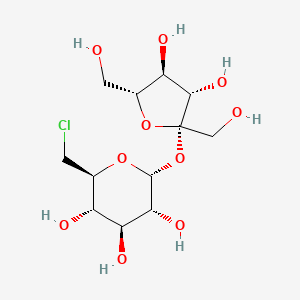
6-Chloro-6-deoxysucrose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-6-deoxysucrose is a modified sugar molecule where the hydroxyl group at the sixth position of sucrose is replaced by a chlorine atom. This alteration imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-6-deoxysucrose typically involves the chlorination of sucrose derivatives. One common method includes the use of thionyl chloride (SOCl2) in the presence of pyridine, which facilitates the substitution of the hydroxyl group with a chlorine atom . Another approach involves the use of immobilized isomaltulose-producing microorganisms for transglucosylation reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of these methods ensures the availability of the compound for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Chloro-6-deoxysucrose undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: These reactions can modify the sugar moiety, potentially altering its biological activity.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used to replace the chlorine atom.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) are commonly used.
Major Products Formed: The products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation and reduction reactions can produce various oxidized or reduced forms of the sugar.
Applications De Recherche Scientifique
6-Chloro-6-deoxysucrose has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other chlorinated sugars and derivatives.
Biology: The compound has been studied for its effects on glucose metabolism in spermatozoa, showing potential as a reversible contraceptive
Mécanisme D'action
The mechanism by which 6-Chloro-6-deoxysucrose exerts its effects involves the inhibition of glucose metabolism. In spermatozoa, it prevents the oxidation of glucose, leading to reduced fertility . This inhibition occurs at specific steps in the glycolytic pathway, such as the triose phosphate isomerase or glyceraldehyde 3-phosphate dehydrogenase reactions .
Comparaison Avec Des Composés Similaires
- 6-Chloro-6-deoxyglucose
- 6-Chloro-6-deoxyfructose
- 6-Chloro-6-deoxymannose
- 6-Chloro-6-deoxygalactose
Comparison: 6-Chloro-6-deoxysucrose is unique among its analogs due to its specific structure and the presence of both glucose and fructose moieties. This dual sugar composition imparts distinct chemical and biological properties, making it more versatile in certain applications compared to its monosaccharide counterparts .
Propriétés
Numéro CAS |
40984-18-7 |
|---|---|
Formule moléculaire |
C12H21ClO10 |
Poids moléculaire |
360.74 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6R)-2-(chloromethyl)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C12H21ClO10/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12/h4-11,14-20H,1-3H2/t4-,5-,6-,7-,8+,9-,10+,11-,12+/m1/s1 |
Clé InChI |
JVKKWZDNSGVFPI-UGDNZRGBSA-N |
SMILES isomérique |
C([C@@H]1[C@H]([C@@H]([C@](O1)(CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CCl)O)O)O)O)O)O |
SMILES canonique |
C(C1C(C(C(O1)(CO)OC2C(C(C(C(O2)CCl)O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


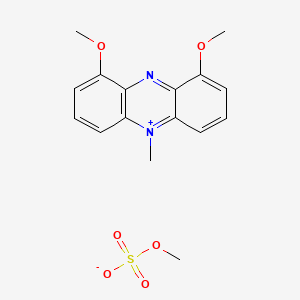
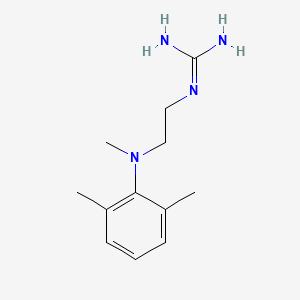
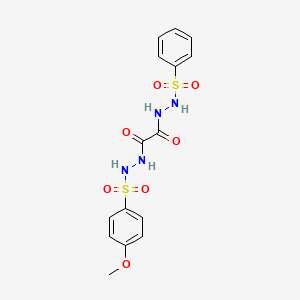
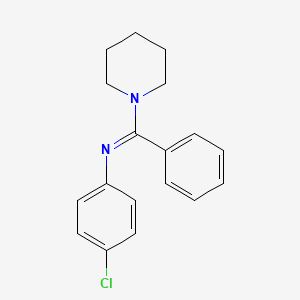
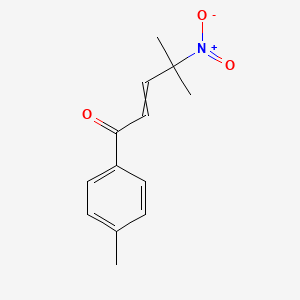
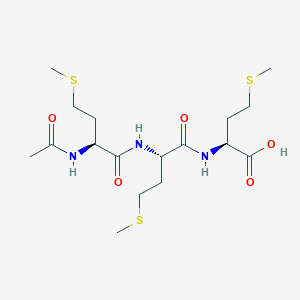
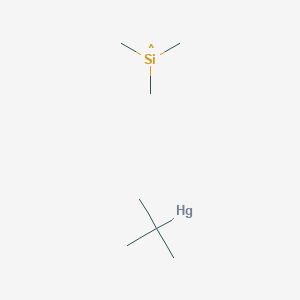
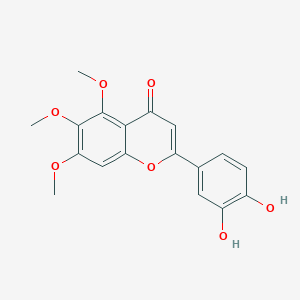
![3,4a,5-Trimethyl-4,4a,5,6,7,8-hexahydronaphtho[2,3-b]furan-4-ol](/img/structure/B14655506.png)

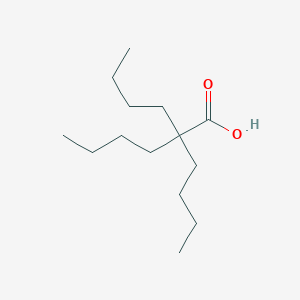
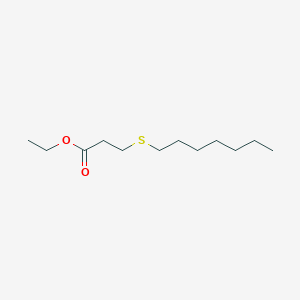
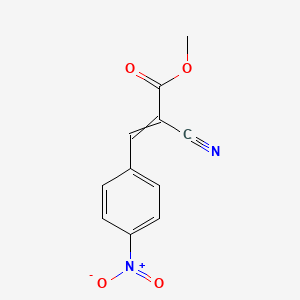
![Diethyl {1-[(diethoxyphosphanyl)oxy]ethenyl}phosphonate](/img/structure/B14655537.png)
